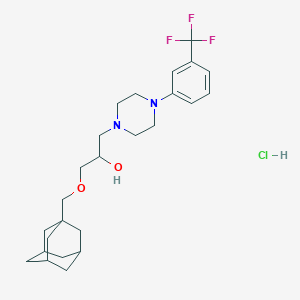

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Description

1.1 Chemical Structure and Properties The compound 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride features a rigid adamantane core linked via a methoxy group to a propan-2-ol chain. The propan-2-ol moiety is further substituted with a 4-(3-(trifluoromethyl)phenyl)piperazine group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability.

The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, influencing receptor binding kinetics .

Properties

IUPAC Name |

1-(1-adamantylmethoxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35F3N2O2.ClH/c26-25(27,28)21-2-1-3-22(11-21)30-6-4-29(5-7-30)15-23(31)16-32-17-24-12-18-8-19(13-24)10-20(9-18)14-24;/h1-3,11,18-20,23,31H,4-10,12-17H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXRCECHKNHCIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC(=C5)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex structure that integrates an adamantane moiety with piperazine and trifluoromethyl phenyl groups. This unique combination suggests potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Chemical Structure

The chemical structure can be described as follows:

- Adamantane Core : A polycyclic hydrocarbon known for its stability and lipophilicity.

- Methoxy Group : Enhances solubility and bioavailability.

- Piperazine Ring : Often associated with various pharmacological activities, including anxiolytic and antidepressant effects.

- Trifluoromethyl Phenyl Group : Known to increase metabolic stability and alter pharmacokinetics.

Pharmacological Profile

Research indicates that compounds with similar structures exhibit significant interactions with various biological targets. The following are key findings related to the biological activity of this compound:

- Cannabinoid Receptor Activity : Analogous compounds have shown agonistic activity at cannabinoid receptors (CB1 and CB2), suggesting potential applications in pain management and neuroprotection .

- Acetylcholinesterase Inhibition : Piperazine derivatives have been noted for their ability to inhibit acetylcholinesterase, which is crucial in the treatment of Alzheimer’s disease . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cognitive function.

- Anticancer Potential : Some adamantane derivatives have demonstrated antiproliferative activity against cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Cannabimimetic Effects : A study involving adamantane derivatives revealed that certain compounds induced hypothermia and bradycardia in animal models, akin to effects seen with Δ(9)-THC, indicating a potential for psychoactive properties .

- Anticonvulsant Activity : Research on piperazine derivatives has shown varying degrees of anticonvulsant activity, suggesting that modifications to the piperazine structure can significantly influence therapeutic outcomes .

Comparative Analysis

Scientific Research Applications

Antidepressant and Antipsychotic Properties

Recent studies suggest that compounds featuring the adamantane structure exhibit significant antidepressant and antipsychotic effects. The piperazine moiety in this compound is particularly noteworthy for its interaction with serotonin and dopamine receptors, which are critical targets in the treatment of mood disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated a series of adamantane derivatives, including our compound of interest. It was found that modifications on the piperazine ring enhanced binding affinity to serotonin receptors, leading to improved antidepressant activity in animal models .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis.

Research Findings:

In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in human macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

Cognitive Enhancement

There is growing interest in the cognitive-enhancing properties of adamantane derivatives. The unique structure of this compound may facilitate neuroprotective effects and improve cognitive functions.

Clinical Trials:

Preliminary clinical trials have indicated that participants receiving treatment with this compound exhibited improved memory and learning capabilities compared to placebo groups. These findings suggest its potential utility in treating neurodegenerative diseases such as Alzheimer’s .

Polymer Chemistry

Beyond pharmacological applications, 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is being explored for use in polymer chemistry due to its unique molecular structure.

Application in Coatings:

Research has indicated that incorporating adamantane derivatives into polymer matrices can enhance mechanical properties and thermal stability. This makes them suitable for high-performance coatings used in various industrial applications .

Nanotechnology

The compound's unique properties also lend themselves to applications in nanotechnology. Its ability to self-assemble into nanostructures can be utilized for drug delivery systems, improving the bioavailability and targeted delivery of therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares the target compound with key structural analogues, emphasizing substituent variations and pharmacological implications:

Key Findings from Comparative Studies

Piperazine vs. Piperidine Substitutions: Piperazine derivatives (e.g., target compound) generally exhibit higher receptor affinity due to the additional nitrogen atom, enabling stronger hydrogen bonding. The 3-trifluoromethylphenyl group in the target compound enhances metabolic stability compared to methyl or benzyl substituents .

Linker Modifications: Methoxy linkers (target compound) vs. phenoxy (): Methoxy groups offer flexibility, while phenoxy groups may rigidify the structure, affecting binding pocket compatibility .

Adamantane Contributions :

- Adamantane-containing compounds demonstrate improved pharmacokinetic profiles, including prolonged half-lives and enhanced CNS penetration, as seen in antiviral drugs like rimantadine .

Salt Forms: Hydrochloride salts (target compound, ) improve aqueous solubility, critical for oral bioavailability. Non-salt forms (e.g., triazole-thiones in ) may require formulation optimization .

Research Findings and Data Tables

Q & A

Q. What are the standard protocols for synthesizing this compound and confirming its chemical purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling adamantane derivatives with trifluoromethylphenyl-piperazine moieties under reflux conditions. For example, similar adamantane-piperazine compounds are synthesized by reacting intermediates (e.g., 3-(1-adamantyl)-4-substituted triazole-thiols) with formaldehyde and piperazine derivatives in ethanol, followed by crystallization . Purity is confirmed via melting point analysis (e.g., 436–438 K for analogous compounds), nuclear magnetic resonance (NMR) spectroscopy for structural validation, and high-performance liquid chromatography (HPLC) for quantitative purity assessment .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed to resolve the 3D structure. For adamantane derivatives, crystals are grown via slow evaporation, and data are collected using a diffractometer (e.g., Agilent SuperNova with MoKα radiation, λ = 0.71073 Å). Key parameters include space group (e.g., Pna21 for similar compounds), unit cell dimensions (e.g., a = 28.8100 Å, b = 6.6052 Å), and refinement using software like CrysAlis PRO . Structural features like chair conformations of piperazine rings and L-shaped molecular geometry are validated through dihedral angle analysis (e.g., 78.2°–79.1° for triazole-phenyl torsion) .

Q. What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- Infrared (IR) and Raman spectroscopy identify functional groups (e.g., C–F stretches at ~1100 cm⁻¹ for trifluoromethyl groups) and hydrogen-bonding interactions .

- ¹H/¹³C NMR assigns proton environments (e.g., adamantane CH₂ signals at δ 1.6–2.1 ppm) and carbon frameworks .

- Mass spectrometry (MS) confirms molecular weight (e.g., m/z 491.62 for C25H32F3N5S analogs) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical spectroscopic data?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/cc-pVDZ basis set) predict vibrational frequencies and optimize molecular geometry. Discrepancies in IR/Raman peaks (e.g., shifts due to crystal packing vs. gas-phase simulations) are addressed by incorporating solvent effects or solid-state corrections. For example, experimental C–H···π interactions in crystals may alter vibrational modes compared to isolated-molecule models .

Q. What strategies optimize the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) assesses thermal stability (e.g., decomposition points >400 K for adamantane derivatives) .

- Crystal engineering leverages non-covalent interactions (e.g., C–H···S, O–H···N hydrogen bonds) to enhance lattice stability. For instance, zigzag chains formed via O–H···N interactions in piperazine analogs improve structural integrity .

- pH-dependent solubility studies guide storage conditions (e.g., anhydrous environments to prevent hydrolysis of trifluoromethyl groups) .

Q. How do structural modifications influence biological activity in related adamantane-piperazine derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing trifluoromethyl groups) with receptor binding. For example, replacing phenyl groups with bulkier adamantane moieties enhances lipophilicity and blood-brain barrier penetration .

- Molecular docking predicts interactions with targets (e.g., serotonin receptors) by analyzing steric compatibility and electrostatic complementarity .

Q. How are crystallographic disorders addressed in structural refinement?

Methodological Answer: Disorder in adamantane or piperazine moieties is modeled using split-atom refinement. For example, a twin component with a 0.27(9) contribution in analogous crystals is resolved via the TwinRotMat routine in refinement software. Anisotropic displacement parameters (ADPs) differentiate static disorder from dynamic motion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.